

# A Comparative Guide to the Long-Term Effects of Semaglutide and Dulaglutide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GLP-1 receptor agonist 9 |           |
| Cat. No.:            | B12420850                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effects of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: semaglutide and dulaglutide. The information is compiled from extensive clinical trial data to support research and development in metabolic and cardiovascular therapeutics.

#### Introduction

Semaglutide and dulaglutide are long-acting GLP-1 receptor agonists indicated for the treatment of type 2 diabetes, with semaglutide also being approved for long-term weight management and cardiovascular risk reduction.[1][2] Both drugs mimic the action of the endogenous incretin hormone GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[3][4][5] While they share a common mechanism of action, structural and pharmacokinetic differences lead to distinct clinical profiles, particularly concerning long-term glycemic control, weight management, and cardiovascular outcomes.

### **Mechanism of Action: GLP-1 Receptor Signaling**

Upon subcutaneous administration, both semaglutide and dulaglutide bind to and activate GLP-1 receptors, which are G protein-coupled receptors expressed in pancreatic beta cells, neurons in the brain, and other tissues.[6][7] This activation initiates a cascade of intracellular signaling events, primarily through the Gas subunit, leading to the activation of adenylyl







cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[8] These downstream effectors mediate the pleiotropic effects of GLP-1 receptor agonists, including enhanced insulin synthesis and secretion, improved beta-cell survival, reduced glucagon secretion, and central nervous system effects on appetite.[9][10]





Click to download full resolution via product page

Caption: GLP-1 Receptor Agonist Signaling Pathway.



### Long-Term Efficacy and Safety: Clinical Trial Data

The long-term comparative efficacy of semaglutide and dulaglutide has been evaluated in head-to-head clinical trials, most notably the SUSTAIN 7 trial.[11][12][13] Furthermore, large cardiovascular outcomes trials (CVOTs) for each agent provide robust data on their long-term safety and cardiovascular benefits.

## Glycemic Control and Weight Management (SUSTAIN 7 Trial)

The SUSTAIN 7 trial was a 40-week, randomized, open-label study comparing once-weekly subcutaneous semaglutide (0.5 mg and 1.0 mg) with once-weekly subcutaneous dulaglutide (0.75 mg and 1.5 mg) in patients with type 2 diabetes inadequately controlled on metformin.[12] [13]

Table 1: Key Efficacy Outcomes from the SUSTAIN 7 Trial at 40 Weeks

| Outcome                                                | Semaglutide<br>0.5 mg | Dulaglutide<br>0.75 mg | Semaglutide<br>1.0 mg | Dulaglutide 1.5 |
|--------------------------------------------------------|-----------------------|------------------------|-----------------------|-----------------|
| Mean Change<br>in HbA1c from<br>Baseline (%)           | -1.5[11][14]          | -1.1[11][14]           | -1.8[11][14]          | -1.4[11][14]    |
| Mean Change in<br>Body Weight<br>from Baseline<br>(kg) | -4.6[13][15]          | -2.3[13][14]           | -6.5[13][15]          | -3.0[13][14]    |
| Patients Achieving HbA1c <7.0% (%)                     | 68[14]                | 52[11][14]             | 79[11][14]            | 67[14]          |

| Patients with ≥5% Weight Loss (%) | 44[11] | 23[11] | 63[11] | 30[11] |

Data sourced from the SUSTAIN 7 clinical trial publications.[11][13][14][15]



The results demonstrated that at both low and high doses, semaglutide was superior to dulaglutide in reducing HbA1c and body weight.[13]

#### **Cardiovascular Outcomes**

Long-term cardiovascular safety and efficacy have been established for both drugs through dedicated CVOTs.

- Semaglutide (SELECT & SOUL Trials): The SELECT trial investigated subcutaneous semaglutide in patients with overweight or obesity and established cardiovascular disease without diabetes.[16] Over a mean exposure of 33 months, semaglutide was associated with a 20% reduction in major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[16][17] The SOUL trial demonstrated that oral semaglutide also significantly lowered the risk of MACE in patients with type 2 diabetes and established cardiovascular disease or chronic kidney disease.[18][19]
- Dulaglutide (REWIND Trial): The REWIND trial was a placebo-controlled study with a median follow-up of 5.4 years, evaluating dulaglutide in a broad population of patients with type 2 diabetes, many of whom had only cardiovascular risk factors rather than established disease.[20][21] Dulaglutide significantly reduced the risk of MACE by 12% compared to placebo, with a notable reduction in nonfatal stroke.[20][22][23]

Table 2: Cardiovascular Outcome Trial (CVOT) Summaries

| Trial  | Drug            | Patient<br>Population                                 | Median<br>Follow-up | Primary<br>Outcome<br>(MACE) | Hazard<br>Ratio (95%<br>CI) |
|--------|-----------------|-------------------------------------------------------|---------------------|------------------------------|-----------------------------|
| SELECT | Semaglutid<br>e | Overweight/ Obesity with established CVD, no diabetes | 33 months           | 20%<br>reduction[1<br>6][17] | 0.80 (0.72-<br>0.90)[16]    |



| REWIND | Dulaglutide | Type 2 Diabetes with CV risk factors or established CVD | 5.4 years[20][21] | 12% reduction[20] | 0.88 (0.79-0.99)[20] |

### **Safety and Tolerability**

The most common adverse events for both semaglutide and dulaglutide are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[1][2] In the SUSTAIN 7 trial, gastrointestinal disorders were the most frequently reported adverse events for both drugs, leading to treatment discontinuation in a small percentage of patients.[13] The safety profiles were otherwise similar.[13]

## Experimental Protocols SUSTAIN 7 Trial Methodology

The SUSTAIN 7 trial was a phase 3b, randomized, open-label, parallel-group trial conducted at 194 sites in 16 countries.[12]

- Participants: 1,201 adults with type 2 diabetes and HbA1c between 7.0% and 10.5% who were on metformin monotherapy (at least 1,500 mg/day).[12][15]
- Randomization: Patients were randomly assigned in a 1:1:1:1 ratio to one of four treatment arms: subcutaneous semaglutide 0.5 mg, dulaglutide 0.75 mg, semaglutide 1.0 mg, or dulaglutide 1.5 mg, all administered once weekly.[12]
- Primary Endpoint: Change from baseline in HbA1c at week 40.[12][15]
- Confirmatory Secondary Endpoint: Change from baseline in body weight at week 40.[12]
- Analysis: The primary analysis population included all randomly assigned patients exposed to at least one dose of the trial product. The trial was powered for HbA1c non-inferiority and bodyweight superiority.[12]





Click to download full resolution via product page

Caption: Experimental Workflow for the SUSTAIN 7 Trial.

#### **REWIND Trial Methodology**

The REWIND trial was an international, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.[21]

- Participants: 9,901 adults with type 2 diabetes, with a mean baseline HbA1c of 7.3%.
   Participants had either established cardiovascular disease (31%) or cardiovascular risk factors.[20][21]
- Intervention: Patients were randomized to receive either subcutaneous dulaglutide 1.5 mg
   once weekly or a matching placebo, in addition to their standard of care.[20][21]
- Primary Endpoint: The primary outcome was the first occurrence of a major adverse cardiovascular event (MACE), a composite of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death.[20][23]



 Follow-up: The median follow-up duration was 5.4 years, the longest for a CVOT in the GLP-1 receptor agonist class.[20][21]

#### Conclusion

Both semaglutide and dulaglutide are effective long-acting GLP-1 receptor agonists that provide durable glycemic control and cardiovascular benefits. Head-to-head clinical trial data from SUSTAIN 7 indicates that semaglutide offers superior efficacy in terms of both HbA1c reduction and weight loss compared to dulaglutide.[13] Both agents have demonstrated a significant reduction in the long-term risk of major adverse cardiovascular events in large, dedicated outcomes trials, albeit in slightly different patient populations. The safety profiles of both drugs are comparable, with gastrointestinal side effects being the most common. The choice between these agents may be guided by the desired degree of glycemic lowering and weight reduction, as well as the specific cardiovascular risk profile of the patient.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dulaglutide Wikipedia [en.wikipedia.org]
- 2. Semaglutide Wikipedia [en.wikipedia.org]
- 3. skinlogic.org [skinlogic.org]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semaglutide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 receptor Wikipedia [en.wikipedia.org]
- 8. Spotlight on the Mechanism of Action of Semaglutide PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

#### Validation & Comparative





- 10. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 11. ajmc.com [ajmc.com]
- 12. researchgate.net [researchgate.net]
- 13. Semaglutide versus dulaglutide once weekly in patients with type 2 diabetes (SUSTAIN 7): a randomised, open-label, phase 3b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Semaglutide Demonstrated Significant Reductions in Blood Sugar and Weight Compared with Dulaglutide; Results Published in The Lancet Diabetes & Endocrinology [prnewswire.com]
- 15. Semaglutide Beats Dulaglutide in Head-to-Head Trial [diabetesincontrol.com]
- 16. Semaglutide Effects on Cardiovascular Outcomes in People With Overweight or Obesity
   American College of Cardiology [acc.org]
- 17. Semaglutide cuts cardiovascular events in landmark trial | MDedge [mdedge.com]
- 18. Semaglutide Cardiovascular Outcomes Trial American College of Cardiology [acc.org]
- 19. Novo Nordisk: Oral Semaglutide Reduces Risk Of Cardiovascular Events In Phase 3
   Trial | Nasdaq [nasdaq.com]
- 20. lilly.com [lilly.com]
- 21. adameetingnews.org [adameetingnews.org]
- 22. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 23. acc.org [acc.org]
- To cite this document: BenchChem. [A Comparative Guide to the Long-Term Effects of Semaglutide and Dulaglutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420850#glp-1-receptor-agonist-9-long-term-effects-compared-to-dulaglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com